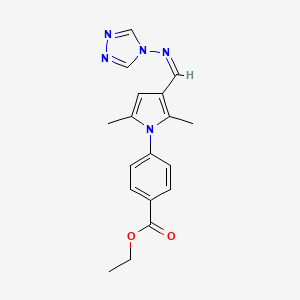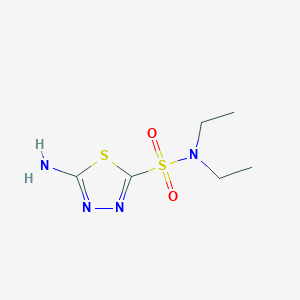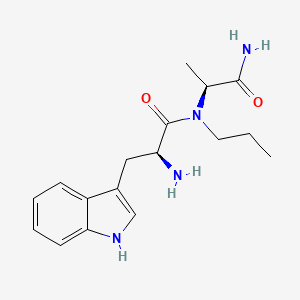
Pyrazine, 3-chloro-5-(dichloromethyl)-2-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-5-(dichloromethyl)-2-methoxypyrazine is a chemical compound with the molecular formula C6H6Cl3N2O. It belongs to the class of pyrazines, which are nitrogen-containing heterocyclic compounds. This compound is characterized by the presence of chlorine and methoxy groups attached to the pyrazine ring, making it a unique and interesting molecule for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-(dichloromethyl)-2-methoxypyrazine typically involves the chlorination of a suitable pyrazine precursor. One common method is the reaction of 2-methoxypyrazine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the pyrazine ring.
Industrial Production Methods
In an industrial setting, the production of 3-chloro-5-(dichloromethyl)-2-methoxypyrazine can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-5-(dichloromethyl)-2-methoxypyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, sodium ethoxide, and other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, sodium ethoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Pyrazine oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Substituted pyrazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-chloro-5-(dichloromethyl)-2-methoxypyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrazine derivatives. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, 3-chloro-5-(dichloromethyl)-2-methoxypyrazine is explored as a lead compound in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-chloro-5-(dichloromethyl)-2-methoxypyrazine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-5-(dichloromethyl)-2-pyrazinecarbonitrile: This compound has a similar structure but with a nitrile group instead of a methoxy group.
3-chloro-5-methyl-2-pyrazinecarboxylic acid: Another structurally related compound with a carboxylic acid group.
3-chloro-5-methyl-2-furancarboxylic acid: A positional isomer with a furan ring instead of a pyrazine ring.
Uniqueness
3-chloro-5-(dichloromethyl)-2-methoxypyrazine is unique due to the presence of both chlorine and methoxy groups on the pyrazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
73972-63-1 |
|---|---|
Fórmula molecular |
C6H5Cl3N2O |
Peso molecular |
227.5 g/mol |
Nombre IUPAC |
3-chloro-5-(dichloromethyl)-2-methoxypyrazine |
InChI |
InChI=1S/C6H5Cl3N2O/c1-12-6-5(9)11-3(2-10-6)4(7)8/h2,4H,1H3 |
Clave InChI |
QMGUSHIZVYNVKJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(N=C1Cl)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



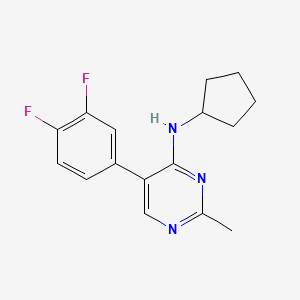
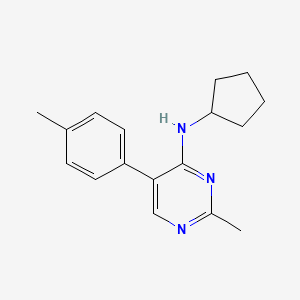
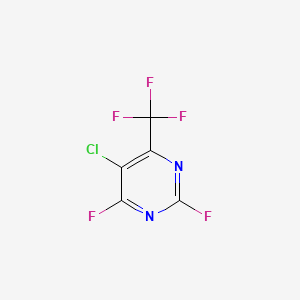
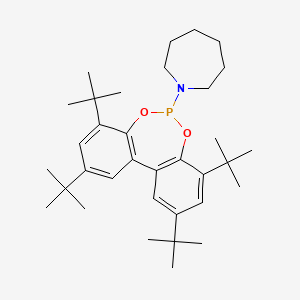
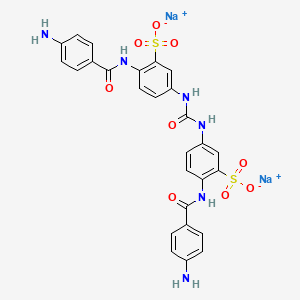
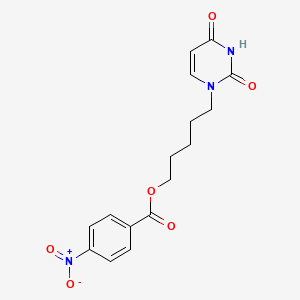

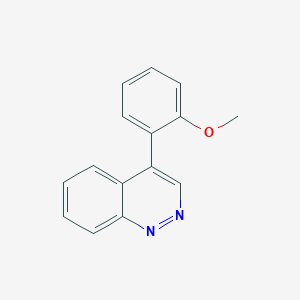
![4,7-dimethyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B12907109.png)

